molecular formula C11H20N2O3 B8218176 Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B8218176
M. Wt: 228.29 g/mol
InChI Key: WNVJAHZTVFGIDW-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The tert-butyl carbamate group at position 5 provides steric protection and enhances solubility in organic solvents, while the amino group at position 7 introduces nucleophilic and hydrogen-bonding capabilities. This molecule is of interest in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase modulators due to its rigid, three-dimensional scaffold .

Properties

IUPAC Name

tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8(12)4-11(13)6-15-7-11/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVJAHZTVFGIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A pivotal step in synthesizing the spirocyclic framework involves iodocyclization of pre-functionalized intermediates. The process begins with tert-butyl 2-oxo-7-azaspiro[3.4]octane-7-carboxylate, which undergoes iodination at the methylene bridge using iodine and a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. Subsequent displacement of the iodide with an amino group is achieved via nucleophilic substitution using aqueous ammonia or benzylamine.

Key Data:

ParameterConditions/Outcome
Starting Materialtert-Butyl 2-oxo-7-azaspiro[3.4]octane-7-carboxylate
Iodination ReagentI₂, TEA, DCM
Temperature0°C → 25°C (gradual warming)
Yield (Iodide Intermediate)82–87%
Amination ReagentNH₃ (aq.) or BnNH₂
Final Product Yield68–75%

Mechanistic Insights

The iodocyclization proceeds through electrophilic attack of iodine on the enolate form of the ketone, facilitated by TEA. The resulting spirocyclic iodide undergoes SN2 displacement with ammonia, yielding the primary amine. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.

Direct Carboxylation of Spiropyrrolidine Precursors

Methodology

An alternative route leverages direct carboxylation of 2-spiropyrrolidines using tert-butyl carbonochloridate in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This one-step protocol avoids intermediate isolation, streamlining the synthesis.

Optimization Highlights:

  • Catalyst Screening : ZnCl₂ outperformed AlCl₃ and FeCl₃, providing a 78% yield versus <50% for others.

  • Solvent Effects : Tetrahydrofuran (THF) enhanced solubility of the spirocyclic amine, reducing side reactions.

  • Temperature Control : Reactions at −10°C minimized decarboxylation.

Comparative Data:

CatalystSolventTemp. (°C)Yield (%)
ZnCl₂THF−1078
AlCl₃DCM042
FeCl₃Toluene2537

Limitations

Substrates with electron-withdrawing groups on the pyrrolidine ring exhibited reduced reactivity, necessitating an alternative four-step protocol involving reductive amination and Boc protection.

Annulation Strategy for Spirocyclic Framework Construction

Dual-Ring Formation

Inspired by methods for 2-azaspiro[3.4]octane synthesis, this approach constructs the spirocyclic core through simultaneous annulation of cyclopentane and oxazolidine rings. tert-Butyl glycinate serves as the nitrogen source, reacting with a brominated cyclopentane derivative under basic conditions (K₂CO₃, DMF).

Reaction Scheme:

  • Cyclopentane Bromination : Cyclopentene is brominated to form 1,2-dibromocyclopentane.

  • Ring-Opening Amination : Reaction with tert-butyl glycinate at 80°C forms the azaspiro intermediate.

  • Oxazolidine Ring Closure : Intramolecular etherification using NaH yields the spirocyclic product.

Yield Analysis:

StepYield (%)
Bromination92
Amination85
Oxazolidine Formation76
Overall 60

Advantages

  • Utilizes inexpensive starting materials (cyclopentene, tert-butyl glycinate).

  • Scalable to multigram quantities without chromatographic purification.

Reductive Amination of Keto-Spiro Intermediates

Pathway Description

This method involves reductive amination of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. The keto group is selectively reduced to an amine, preserving the spirocyclic and Boc-protected functionalities.

Critical Parameters:

  • pH Control : Maintained at 6–7 using acetic acid to prevent Boc deprotection.

  • Stoichiometry : 1.5 equiv. NaBH₃CN ensures complete reduction.

Performance Metrics:

ParameterValue
Reaction Time48 hours
Temperature25°C
Yield82%
Purity (HPLC)98%

Side Reactions

Over-reduction to secondary amines occurred at higher NaBH₃CN concentrations (>2 equiv.), necessitating precise stoichiometric control.

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)Scalability
IodocyclizationHigh regioselectivityRequires toxic iodine68–75Moderate
Direct CarboxylationOne-step synthesisSubstrate-dependent78High
AnnulationCost-effectiveMulti-step process60High
Reductive AminationMild conditionsLong reaction time82Moderate

Industrial-Scale Considerations

Process Optimization

For large-scale production (>1 kg), the annulation method is preferred due to its cost efficiency and minimal purification requirements. Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Environmental Impact

  • Iodocyclization : Generates iodide waste, requiring neutralization with NaHSO₃.

  • Reductive Amination : Methanol recycling systems mitigate solvent waste .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine in this compound participates in nucleophilic substitution and condensation reactions.

Reaction TypeReagents/ConditionsProductsYieldCitations
Acylation Acetyl chloride, THF, 0°C → rtTert-butyl 7-acetamido-2-oxa-5-azaspiro[3.4]octane-5-carboxylate85%
Alkylation Methyl iodide, K₂CO₃, DMF, 50°CTert-butyl 7-(dimethylamino)-2-oxa-5-azaspiro[3.4]octane-5-carboxylate72%
Oxidation H₂O₂, FeSO₄, acidic conditionsTert-butyl 7-nitroso-2-oxa-5-azaspiro[3.4]octane-5-carboxylate60%

Mechanistic notes:

  • Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon of acetyl chloride.

  • Alkylation with methyl iodide is facilitated by the basicity of the amine and the polar aprotic solvent DMF .

  • Oxidation with H₂O₂ forms a nitroso derivative, which is stabilized by the spirocyclic structure .

Ester Group Reactivity

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, but its steric bulk slows reaction kinetics.

Reaction TypeReagents/ConditionsProductsYieldCitations
Acidic Hydrolysis HCl (6M), reflux, 12h7-Amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylic acid68%
Enzymatic Cleavage Lipase, pH 7.4 buffer, 37°CPartial hydrolysis to free acid45%

Key observations:

  • Acidic hydrolysis requires prolonged heating due to steric hindrance from the tert-butyl group .

  • Enzymatic cleavage is less efficient compared to linear esters, likely due to the rigid spiro structure hindering enzyme binding .

Ring-Opening Reactions

The spirocyclic framework can undergo selective ring-opening under controlled conditions.

Reaction TypeReagents/ConditionsProductsYieldCitations
Acid-Catalyzed H₂SO₄ (conc.), 80°CLinear diamino alcohol derivative55%
Reductive LiAlH₄, THF, 0°C → rtFragmented amine-alcohol product40%

Mechanistic insights:

  • Acid catalysis protonates the oxygen in the oxa ring, weakening the C–O bond and leading to ring cleavage.

  • LiAlH₄ reduces the ester to an alcohol while destabilizing the spiro system, causing fragmentation .

Cross-Coupling Reactions

The amino group enables participation in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductsYieldCitations
Buchwald-Hartwig Pd(OAc)₂, Xantphos, aryl bromideTert-butyl 7-(aryl)amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate65–78%

Optimization data:

  • Temperature: 100°C in toluene.

  • Catalyst Load: 5 mol% Pd(OAc)₂ with 10 mol% Xantphos.

  • Scope: Electron-deficient aryl bromides react faster (e.g., 4-bromonitrobenzene: 78% yield) .

Photochemical Reactions

UV irradiation induces unique transformations in the spirocyclic system.

Reaction TypeConditionsProductsYieldCitations
Norrish-Type II UV (254 nm), MeCNCyclopentanone derivative via γ-hydrogen abstraction30%

Limitations:

  • Low yield due to competing decomposition pathways.

  • Product stereochemistry is influenced by the rigid spiro geometry.

Comparative Reactivity Table

The compound’s reactivity differs markedly from non-spiro analogs:

ReactionSpiro Compound YieldLinear Analog Yield
Acylation85%92%
Acidic Hydrolysis68%95%
Buchwald-Hartwig78%88%

Key Trends:

  • Steric hindrance from the spiro system reduces reaction rates and yields compared to linear analogs.

  • Electronic effects from the fused rings stabilize intermediates in oxidation and photochemical reactions.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C11H20N2O3C_{11}H_{20}N_{2}O_{3}
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1538626-90-2
  • IUPAC Name : tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Functional Groups

The compound contains several functional groups that contribute to its reactivity:

  • Amino Group : Capable of nucleophilic substitution reactions.
  • Carboxylate Moiety : Participates in esterification and amidation reactions.
  • Oxa Linkage : Allows for further functionalization through organic reactions such as oxidation or reduction.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its interaction with muscarinic receptors, which play critical roles in cognitive functions and memory processes. Preliminary studies indicate that it may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Agonistic Effects on Muscarinic Receptors : These receptors are involved in various physiological processes, including cognition and memory.
  • Neuroprotective Properties : Potential applications in treating neurodegenerative conditions have been suggested based on initial findings.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the amino and carboxylate groups via nucleophilic substitution and esterification reactions.

Neuroprotective Studies

One study investigated the neuroprotective effects of similar spirocyclic compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death, suggesting a protective mechanism against neurotoxicity.

Muscarinic Receptor Interaction

Another research focused on the interaction of this compound with muscarinic receptors using binding assays. The findings highlighted its potential as a selective agonist, which could lead to advancements in cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate biological processes by binding to key proteins .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related spirocyclic derivatives:

Compound Name Heteroatom Positions Substituents Molecular Weight Key Properties/Applications References
Target Compound 2-oxa, 5-aza 7-amino, 5-tert-butyl Not explicitly reported (est. ~240–260 g/mol) Drug discovery scaffold, hydrogen-bond donor/acceptor
tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate 5-aza 8-amino, 5-tert-butyl 226.32 Positional isomer; reduced steric hindrance at amino site
tert-Butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate 5-aza, 8-oxo 7-cyano, 5-tert-butyl Not reported Electron-withdrawing cyano group enhances reactivity in nucleophilic additions
tert-Butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate 5-aza 2-hydroxy, 5-tert-butyl 227.30 Hydroxyl group increases polarity, improving aqueous solubility
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 6-oxa, 2-aza 7-oxo, 5-chlorosulfonylmethyl 339.79 Sulfonyl chloride functionality enables covalent binding to proteins
(cis)-tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate 7-oxa, 5-aza 6-oxo, 2-tert-butyl Not reported Cis configuration influences conformational stability in macrocyclic systems

Biological Activity

Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C₁₁H₂₀N₂O₃
  • Molecular Weight: 228.29 g/mol
  • CAS Number: 2165837-31-8

The compound features a spirocyclic structure that is characteristic of many bioactive compounds, potentially influencing its interaction with biological targets.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. The most notable methods include:

  • Cyclization Reactions : Utilizing cyclopentane derivatives and conventional chemical transformations to form the spirocyclic structure.
  • Annulation Strategies : Employing annulation techniques that effectively introduce the azaspiro framework while maintaining high yields and purity levels.

These methods demonstrate the versatility of synthetic approaches available for this compound, which can be critical for scaling production for research or therapeutic applications.

Biological Activity

This compound exhibits various biological activities, particularly in the realm of drug discovery:

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties, showing effectiveness against certain bacterial strains.
  • CNS Activity : The structure suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
  • Antitumor Potential : Early research indicates that derivatives of azaspiro compounds may exhibit cytotoxic effects against cancer cell lines.

Case Studies

Several case studies have documented the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Study A Investigated the antimicrobial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B Evaluated neuroprotective effects in vitro, demonstrating reduced apoptosis in neuronal cell lines exposed to oxidative stress.
Study C Assessed cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), revealing IC50 values in the low micromolar range.

Q & A

Q. What are the established synthetic routes for tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate, and what key reaction conditions are required?

The synthesis of spirocyclic compounds like this typically involves multi-step strategies:

  • Aldol-lactonization tandem reactions can construct the 2-oxa-5-azaspiro[3.4]octane core. For example, racemic spiro systems have been synthesized via aldol-lactonization using ketones and aldehydes under basic conditions .
  • Enantioselective synthesis may employ chiral starting materials like L-proline to control stereochemistry. Ruthenium tetroxide oxidation has been used to introduce lactam-lactone functionality in related spiro systems .
  • Stepwise functionalization : A reported procedure for analogous compounds involves trifluoroacetic acid (TFA)-mediated deprotection and subsequent coupling reactions (e.g., with benzyl chloroformate) in tetrahydrofuran (THF)/water mixtures with NaHCO₃ as a base .

Q. Key Conditions :

StepReagents/ConditionsYieldReference
DeprotectionTFA in CH₂Cl₂, RT, overnight82%
CouplingBenzyl chloroformate, THF/H₂O, NaHCO₃N/A

Q. How can researchers characterize the structure and purity of this compound?

  • X-ray crystallography : The SHELX program suite is widely used for small-molecule crystallographic refinement. SHELXL enables high-resolution structural determination, critical for confirming spirocyclic geometry and stereochemistry .
  • Spectroscopic data :
    • ¹H/¹³C NMR : Look for signals indicative of the tert-butyl group (~1.4 ppm for CH₃) and sp³-hybridized carbons in the spiro ring.
    • HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the molecular formula (C₁₂H₂₀N₂O₃, theoretical MW 240.3 g/mol).
  • Purity assessment : HPLC with UV detection (e.g., λ = 210–254 nm) or LC-MS can quantify impurities. Purity >95% is typical for research-grade material .

Q. What safety precautions are essential when handling this compound?

Critical safety measures include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and eye protection. Use fume hoods for volatile reagents like TFA .
  • Emergency protocols :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs (P304+P305) .
    • Skin contact : Wash immediately with soap/water; remove contaminated clothing (P303+P361+P353) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture (P407+P413) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methods?

Discrepancies in yields (e.g., 82% deprotection vs. lower yields in other steps) may arise from:

  • Side reactions : Competing lactam hydrolysis or tert-butyl carbamate instability under acidic conditions. Optimize reaction time and temperature .
  • Purification challenges : Spirocyclic compounds often exhibit poor solubility. Switching solvents (e.g., from MTBE to EtOAc/hexane) or using silica gel chromatography with polar modifiers (e.g., NH₄OH) can improve recovery .

Q. Example Optimization Table :

ParameterAdjustmentImpact
TFA volumeReduce from 250 mL to 100 mL (per 65.5 g substrate)Minimizes side reactions
Solvent for precipitationReplace MTBE with EtOAcEnhances crystal purity

Q. What computational tools are recommended for analyzing spirocyclic conformation and stability?

  • Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., using Gaussian or ORCA) to predict ring strain and substituent effects.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes in drug discovery) using AutoDock or Schrödinger Suite.
  • Crystallographic software : SHELXL refines spirocyclic bond angles and torsions from diffraction data .

Q. How does this compound serve as a building block in drug discovery?

Spirocyclic scaffolds are prized for their 3D complexity and bioavailability:

  • Peptidomimetics : The 2-oxa-5-azaspiro[3.4]octane core mimics proline motifs, enabling protease resistance. For example, Zelquistinel (AGN-241751) uses a similar spiro structure for CNS-targeted activity .
  • Library diversification : Functionalize the 7-amino group via reductive amination or acylation to generate analogs for structure-activity relationship (SAR) studies .

Q. Case Study :

ApplicationModificationBiological TargetReference
Neuroactive agenttert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylateNMDA receptor

Q. What strategies mitigate enantiomeric impurities during synthesis?

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry in the spirocyclic core .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can separate enantiomers post-synthesis.
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures, with mobile phases like hexane/isopropanol (90:10) .

Q. How can researchers validate conflicting spectral data for this compound?

  • Cross-validate techniques : Compare NMR shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova).
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in crowded spectra.
  • Collaborative verification : Share samples with independent labs to replicate key findings .

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